Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-2-isopropyl-4(3H)-quinazolinone
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-2-isopropyl-4(3H)-quinazolinone
Executive Summary
In the landscape of modern medicinal chemistry, the quinazolinone scaffold is a privileged pharmacophore, exhibiting a broad spectrum of biological activities ranging from antimicrobial to anticancer properties. 3-Amino-2-isopropyl-4(3H)-quinazolinone (CAS 70589-51-4) serves as a highly versatile, advanced intermediate in drug discovery. As a cyclic hydrazide derivative, its exocyclic primary amine offers a highly reactive nucleophilic center, while the adjacent 2-isopropyl group provides critical steric modulation.
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows for analytical validation and downstream derivatization.
Physicochemical Properties & Structural Dynamics
To effectively utilize CAS 70589-51-4 in a synthetic pipeline, researchers must first understand its baseline physical properties and structural behavior. The compound is typically isolated as a combustible solid with a melting point of 104–106 °C[1].
Table 1: Quantitative Physicochemical Profile
| Property | Value / Description |
| Compound Name | 3-Amino-2-isopropyl-4(3H)-quinazolinone |
| CAS Registry Number | 70589-51-4 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Monoisotopic Mass | 203.10587 Da[2] |
| Melting Point | 104–106 °C[1] |
| SMILES | CC(C)C1=Nc2ccccc2C(=O)N1N |
| Assay Purity (Commercial) | ≥ 99%[1] |
Mechanistic Structural Insights
The reactivity of 3-Amino-2-isopropyl-4(3H)-quinazolinone is governed by two competing structural phenomena:
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The Alpha-Effect: The exocyclic amine (-NH₂) is directly bonded to the N3 nitrogen of the quinazolinone ring. The repulsion between the unshared electron pairs on adjacent nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the exocyclic amine an exceptionally strong nucleophile compared to standard anilines or alkylamines.
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Steric Shielding: The bulky 2-isopropyl group sits directly adjacent to the N3 position. This steric bulk restricts the rotational freedom of incoming electrophiles, dictating the regioselectivity of reactions and often requiring optimized, forcing conditions to achieve complete derivatization (such as diacylation).
Reactivity Profile and Derivatization Pathways
Because of its enhanced nucleophilicity, the 3-amino group readily participates in condensation and acylation reactions. A primary application of this compound is its conversion into diacetylated downstream products, such as N-acetyl-N-(2-isopropyl-4-oxo-3(4H)-quinazolin-3-yl)acetamide (CAS 178244-37-6) [3], or its condensation with aryl aldehydes to form bioactive Schiff base libraries.
Derivatization pathways of CAS 70589-51-4 via acylation and condensation reactions.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding in-process controls to guarantee reproducibility and yield optimization.
Protocol A: Analytical Validation (LC-MS / HPLC)
Before initiating multi-step synthesis, the 99% purity of the commercial starting material must be verified to prevent the propagation of ring-opened impurities.
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Step 1: Sample Preparation: Dissolve 1.0 mg of CAS 70589-51-4 in 1.0 mL of LC-MS grade Methanol. Vortex until completely dissolved.
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Step 2: Baseline Establishment: Inject a blank (Methanol) into the LC-MS system (C18 reverse-phase column; Mobile Phase: H₂O/MeCN with 0.1% Formic Acid) to establish the baseline and ensure no column carryover.
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Step 3: Sample Injection: Inject 5 µL of the sample. Monitor the UV trace at 254 nm (optimal for the conjugated quinazolinone core).
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Step 4: Mass Validation: Analyze the positive electrospray ionization (ESI+) mass spectrum.
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Mechanistic Rationale & Causality: The addition of 0.1% formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ adduct. You must observe a dominant peak at m/z 204.11 [2]. The UV trace at 254 nm ensures that the structural integrity of the aromatic system is intact; any significant peaks lacking the 204.11 mass indicate degradation.
Protocol B: N,N-Diacylation Synthesis (Preparation of CAS 178244-37-6)
This protocol details the synthesis of the diacetylated downstream product[4].
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Step 1: Reaction Setup: Charge an oven-dried, argon-purged 50 mL round-bottom flask with 3-Amino-2-isopropyl-4(3H)-quinazolinone (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM, 20 mL).
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Step 2: Base Addition: Add triethylamine (TEA, 2.5 eq, 12.5 mmol). Stir for 5 minutes.
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Step 3: Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dropwise add acetyl chloride (2.2 eq, 11.0 mmol) over 10 minutes.
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Step 4: In-Process Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
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Step 5: Quenching & Extraction: Once TLC confirms the disappearance of the starting material, quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Mechanistic Rationale & Causality: The exocyclic amine requires >2.0 equivalents of acetyl chloride to achieve full diacylation due to the steric hindrance of the 2-isopropyl group. The reaction is initiated at 0 °C to control the highly exothermic nucleophilic acyl substitution, preventing thermal degradation. TEA is strictly required as an acid scavenger; without it, the generated HCl would protonate the unreacted starting material, destroying its nucleophilicity and stalling the reaction. The diacetylated product will exhibit a significantly higher Rf value on TLC due to the loss of the polar, hydrogen-bond-donating -NH₂ group.
Safety, Handling, and Environmental Impact
Proper Environmental, Health, and Safety (EHS) protocols are non-negotiable when handling highly reactive heterocyclic intermediates.
Table 2: GHS Safety & Handling Profile
| Category | Specification |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), STOT SE (Category 3)[1] |
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5] |
| Precautionary Codes | P261 (Avoid breathing dust), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water)[1] |
| Required PPE | N95 Dust Mask, Chemical-resistant Gloves, Eyeshields/Safety Goggles[1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Class 11 (Combustible Solids)[1][5]. |
References
- MilliporeSigma.3-Amino-2-isopropyl-4(3H)-quinazolinone 99% (CAS 70589-51-4) Product Page & Safety Information.
- PubChemLite.70589-51-4 (C11H13N3O) Structural and Mass Spectrometry Information.
- LookChem.N-ACETYL-N-(2-ISOPROPYL-4-OXO-3(4H)-QUI& (CAS 178244-37-6) Downstream Product Data.
- GuideChem.N-ACETYL-N-(2-ISOPROPYL-4-OXO-3(4H)-QUI& 178244-37-6 wiki.
